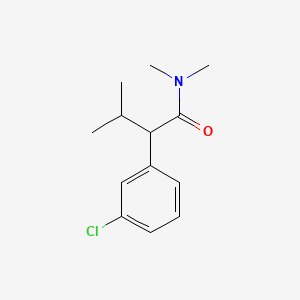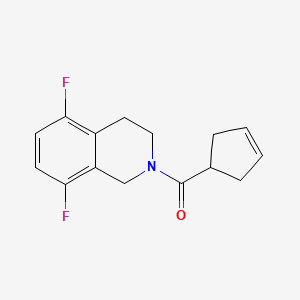
N-cyclohex-3-en-1-yl-3-pyridin-3-yloxypyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohex-3-en-1-yl-3-pyridin-3-yloxypyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields including medicinal chemistry, biochemistry, and drug discovery. This compound is commonly referred to as CXCR4 antagonist, which means that it has the ability to block the activity of CXCR4, a receptor that is involved in various physiological processes such as cell migration, immune response, and cancer metastasis.
Mecanismo De Acción
The mechanism of action of N-cyclohex-3-en-1-yl-3-pyridin-3-yloxypyrrolidine-1-carboxamide involves the inhibition of CXCR4, a receptor that is involved in various physiological processes such as cell migration, immune response, and cancer metastasis. By blocking the activity of CXCR4, N-cyclohex-3-en-1-yl-3-pyridin-3-yloxypyrrolidine-1-carboxamide can prevent cancer cells from migrating and invading other tissues, leading to the suppression of cancer metastasis.
Biochemical and physiological effects:
Studies have shown that N-cyclohex-3-en-1-yl-3-pyridin-3-yloxypyrrolidine-1-carboxamide can have various biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects, which could have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-cyclohex-3-en-1-yl-3-pyridin-3-yloxypyrrolidine-1-carboxamide in lab experiments is its potent anti-cancer properties. This compound has been shown to be effective in inhibiting cancer cell migration and invasion, which makes it a promising candidate for the development of anti-cancer drugs. However, one of the limitations of using this compound is its complex synthesis process, which requires specialized equipment and expertise. Additionally, the high cost of this compound could limit its use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for the research on N-cyclohex-3-en-1-yl-3-pyridin-3-yloxypyrrolidine-1-carboxamide. One of the most promising directions is the development of new anti-cancer drugs based on this compound. Additionally, further research could explore the potential applications of this compound in the treatment of other diseases such as neurodegenerative diseases and autoimmune disorders. Finally, the development of more efficient and cost-effective synthesis methods for this compound could make it more accessible for large-scale experiments and drug development.
Métodos De Síntesis
The synthesis of N-cyclohex-3-en-1-yl-3-pyridin-3-yloxypyrrolidine-1-carboxamide involves a series of chemical reactions that require specialized equipment and expertise. One of the most commonly used methods for synthesizing this compound is through the reaction of 3-pyridin-3-yloxypyrrolidine-1-carboxylic acid with cyclohex-3-en-1-amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-cyclohex-3-en-1-yl-3-pyridin-3-yloxypyrrolidine-1-carboxamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been shown to have potent anti-cancer properties. Studies have shown that CXCR4 antagonists such as N-cyclohex-3-en-1-yl-3-pyridin-3-yloxypyrrolidine-1-carboxamide can inhibit cancer cell migration and invasion, leading to the suppression of cancer metastasis.
Propiedades
IUPAC Name |
N-cyclohex-3-en-1-yl-3-pyridin-3-yloxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-16(18-13-5-2-1-3-6-13)19-10-8-15(12-19)21-14-7-4-9-17-11-14/h1-2,4,7,9,11,13,15H,3,5-6,8,10,12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKHIMYNLFCQTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)NC(=O)N2CCC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohex-3-en-1-yl-3-pyridin-3-yloxypyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B7630293.png)

![4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7630314.png)


![1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7630329.png)


![3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide](/img/structure/B7630350.png)

![4-Bromo-2-methyl-5-(2-oxa-7-azaspiro[4.4]nonan-7-yl)pyridazin-3-one](/img/structure/B7630363.png)
![2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol](/img/structure/B7630377.png)
![3-Tert-butyl-1-methyl-1-[(4-methylquinazolin-2-yl)methyl]urea](/img/structure/B7630385.png)
![1-(2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-4-yl)-3-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7630394.png)